molecular formula C20H18ClN3O4S2 B2521333 N-benzyl-2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 946270-35-5

N-benzyl-2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2521333
CAS No.: 946270-35-5
M. Wt: 463.95
InChI Key: PBLFWNMNENPLPZ-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
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Scientific Research Applications

  • Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase :

    • N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a compound related to the one , has been identified as a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), making it significant for antifolate research (Gangjee et al., 2008).
  • Theoretical Investigation in Antimalarial and COVID-19 Applications :

    • A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, which are structurally related, showed their potential application in antimalarial activity and COVID-19 drug research, indicating a broad spectrum of biomedical applications (Fahim & Ismael, 2021).
  • Enzyme Inhibitory Potential :

    • Research focused on the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties, related to the chemical structure of interest, demonstrated substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
  • Antifolate and Antitumor Agent Research :

    • Studies on classical and nonclassical analogues of certain compounds, including those structurally related to N-benzyl-2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, have shown promising results as antifolate and antitumor agents. These compounds have been evaluated for their inhibitory activity against DHFR and as potential antitumor agents (Gangjee et al., 2007).
  • Crystal Structure Analysis :

    • The crystal structure analysis of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provides insights into their conformation and intramolecular hydrogen bonding, which is vital for understanding their biochemical interactions (Subasri et al., 2016).
  • Metabolic Stability in Drug Design :

    • Investigations into the metabolic stability of various 6,5-heterocycles, including compounds similar to the one , have been conducted to understand their role as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This research is crucial in the design of new drugs with improved metabolic profiles (Stec et al., 2011).

Properties

IUPAC Name

N-benzyl-2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-13-7-8-15(9-16(13)21)30(27,28)17-11-23-20(24-19(17)26)29-12-18(25)22-10-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLFWNMNENPLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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